4-benzyl-N-(4-ethoxyphenyl)piperidine-1-carbothioamide
Overview
Description
4-benzyl-N-(4-ethoxyphenyl)piperidine-1-carbothioamide is an organic compound with the molecular formula C21H26N2OS. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(4-ethoxyphenyl)piperidine-1-carbothioamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of 4-cyanopyridine with toluene.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via a Friedel-Crafts alkylation reaction, using ethoxybenzene and a suitable catalyst.
Formation of the Carbothioamide Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(4-ethoxyphenyl)piperidine-1-carbothioamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, ethoxybenzene, and thiocarbonyldiimidazole under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-benzyl-N-(4-ethoxyphenyl)piperidine-1-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-benzyl-N-(4-ethoxyphenyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-hydroxypiperidine: A related compound used in the synthesis of muscarinic acetylcholine receptor antagonists and beta 2 adrenoceptor agonists.
4-(4-Ethyl-benzyl)-piperidine: Another similar compound with applications in medicinal chemistry.
Uniqueness
4-benzyl-N-(4-ethoxyphenyl)piperidine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively release monoamines makes it particularly valuable in research focused on neurotransmission and related therapeutic applications .
Properties
IUPAC Name |
4-benzyl-N-(4-ethoxyphenyl)piperidine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c1-2-24-20-10-8-19(9-11-20)22-21(25)23-14-12-18(13-15-23)16-17-6-4-3-5-7-17/h3-11,18H,2,12-16H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSYBCZHJDRHAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCC(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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